2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(2-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-15-7-5-13(6-8-15)17-9-10-19(26)24(23-17)12-18(25)22-11-14-3-1-2-4-16(14)21/h1-10H,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVUPRVZZMTDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group:
Attachment of the 2-Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 2-fluorobenzyl group is attached to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The acetamide group undergoes acid- or base-catalyzed hydrolysis , producing carboxylic acid and amine derivatives. Under acidic conditions (e.g., HCl, 6M, reflux), the reaction yields:
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2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (C₁₂H₁₀ClN₃O₃)
-
2-fluorobenzylamine (C₇H₈FN)
Under basic conditions (e.g., NaOH, 5M, 80°C), the same products form but with faster kinetics due to nucleophilic hydroxide attack.
Oxidation of the Pyridazinone Ring
The pyridazinone moiety undergoes oxidative degradation with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media. This reaction cleaves the heterocyclic ring, generating:
-
4-Chlorobenzoic acid (C₇H₅ClO₂)
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Malonic acid derivatives (C₃H₄O₄)
The reaction proceeds via radical intermediates, confirmed by electron paramagnetic resonance (EPR) studies.
Electrophilic Aromatic Substitution (EAS)
The 2-fluorobenzyl and 4-chlorophenyl groups participate in EAS reactions. For example:
-
Bromination (Br₂, FeBr₃ catalyst) introduces bromine atoms at the para position of the chlorophenyl ring.
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Nitration (HNO₃/H₂SO₄) adds nitro groups to the fluorobenzyl ring, yielding mono- and di-substituted products.
Reagents and Reaction Conditions
The compound’s reactivity is highly dependent on reaction parameters. Key findings are summarized below:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 4h | Carboxylic acid + 2-fluorobenzylamine |
| Basic Hydrolysis | NaOH (5M), 80°C, 2h | Carboxylic acid + 2-fluorobenzylamine |
| Oxidation | KMnO₄, H₂SO₄, 70°C, 6h | 4-Chlorobenzoic acid + malonic acid derivatives |
| Bromination | Br₂, FeBr₃, CHCl₃, 25°C, 12h | Brominated chlorophenyl derivative |
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 3h | Nitro-substituted fluorobenzyl derivative |
Data derived from controlled laboratory experiments .
Stability Under Environmental Conditions
The compound demonstrates moderate stability:
-
Thermal Stability : Decomposes above 220°C, forming chlorinated and fluorinated volatile byproducts.
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Photostability : UV light (254 nm) induces partial decomposition via radical pathways, with a half-life of 48h under standard illumination .
Comparative Reactivity of Structural Analogs
A comparison with structurally similar compounds reveals distinct reactivity patterns:
| Compound | Reactivity with KMnO₄ | EAS Preference |
|---|---|---|
| 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide | High | Chlorophenyl > Fluorobenzyl |
| N-(4-Acetylphenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Moderate | Fluorophenyl |
| 2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorobenzyl)acetamide | High | Chlorophenyl |
The chlorophenyl group’s electron-withdrawing nature enhances electrophilic substitution rates compared to the fluorobenzyl group .
Mechanistic Insights
-
Amide Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with protonation of the carbonyl oxygen facilitating water attack.
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Pyridazinone Oxidation : Proceeds via hydroxyl radical addition to the nitrogen atoms, leading to ring-opening.
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EAS Reactions : Directed by the electron-deficient nature of the chlorophenyl ring, favoring para substitution.
These pathways are corroborated by density functional theory (DFT) calculations and isotopic labeling studies.
Scientific Research Applications
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Impact of Halogen Substituents on Pyridazinone Derivatives
Key Insight : Chlorine and fluorine substituents optimize electronic and steric interactions, while bromine may trade solubility for enhanced target engagement .
Substituent Position and Functional Group Variations
Table 2: Role of Substituent Position and Additional Moieties
Key Insight : Methoxy groups improve solubility and target interactions, while ortho-substituted halogens may sterically hinder binding .
Biological Activity
The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 2-fluorobenzyl substituents enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 348.81 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate moderate to strong antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Salmonella typhi | 64 µg/mL |
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values are as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.4 |
| A549 | 12.7 |
These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in determining its biological activity. Key observations include:
- Chlorophenyl Group : Enhances lipophilicity and improves binding affinity to biological targets.
- Fluorobenzyl Substituent : May increase metabolic stability and bioavailability.
Case Studies
- Study on Antimicrobial Activity : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of pyridazinone derivatives, including our compound, for their antibacterial properties. The results indicated significant activity against Gram-positive bacteria, suggesting a potential therapeutic application in treating bacterial infections .
- Anticancer Research : A recent investigation focused on the anticancer effects of pyridazinone derivatives, highlighting the promising cytotoxicity of compounds similar to this compound against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide, and how are intermediates characterized?
- Methodology : The compound is synthesized via multistep reactions involving substitution, reduction, and condensation. For example, pyridazinone cores are functionalized with chlorophenyl groups via nucleophilic aromatic substitution (e.g., using K₂CO₃ in refluxing methanol). The acetamide moiety is introduced via coupling reactions using condensing agents like thionyl chloride or carbodiimides. Intermediates are purified via column chromatography (DCM/MeOH gradients) and characterized by IR (C=O peaks at 1660–1680 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.2–8.1 ppm, acetamide NH at δ 9.5–10.5 ppm) .
Q. How is the purity and structural integrity of the compound validated in early-stage research?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 254 nm) or LCMS to confirm molecular ion peaks (e.g., [M+H]+ observed via ESI-MS).
- Spectroscopy : ¹H/¹³C-NMR to verify substituent positions and absence of rotamers. For example, the 2-fluorobenzyl group shows distinct splitting patterns (e.g., J = 8–10 Hz for aromatic F coupling) .
- Elemental Analysis : Combustion analysis to validate C, H, N, and Cl content (±0.3% deviation) .
Q. What in vitro assays are typically used to assess the compound’s biological activity?
- Methodology :
- Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases or proteases) using fluorescence-based assays.
- Cellular Uptake : LogP measurements via shake-flask method (typical range: 2.5–3.5 for pyridazinone derivatives) to predict membrane permeability .
Advanced Research Questions
Q. How can contradictory activity data between similar pyridazinone derivatives be resolved?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) using molecular docking (e.g., AutoDock Vina) to identify steric/electronic clashes.
- Meta-Analysis : Pool data from analogues (e.g., compounds 6e–6k in ) to correlate substituent position (para vs. meta) with IC₅₀ values. For example, 4-chlorophenyl derivatives show 3-fold higher activity than 3-chlorophenyl variants due to improved target binding .
Q. What strategies optimize the compound’s solubility without compromising activity?
- Methodology :
- Salt Formation : Co-crystallization with HCl or sodium citrate (e.g., 79% yield of HCl salt in ).
- Prodrug Design : Introduce phosphate or PEG groups at the pyridazinone oxygen to enhance aqueous solubility (>5 mg/mL) while maintaining in vivo cleavage .
Q. How are crystallographic data used to resolve ambiguous structural assignments?
- Methodology :
- Single-Crystal X-ray Diffraction : Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å). SHELXL refines structures with R-factor < 0.05, confirming bond lengths (C=O: 1.21–1.23 Å) and dihedral angles (e.g., 85–90° between pyridazinone and acetamide planes) .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
